Lipophilicity Enhancement: Predicted logP of 4-Benzyl-2-(1H-pyrazol-4-yl)morpholine vs. 2-(1H-Pyrazol-4-yl)morpholine
The N-benzyl group on the morpholine nitrogen substantially increases lipophilicity compared to the unsubstituted analog. Predicted logP values (calculated via ChemAxon) indicate a 2.1 log unit increase, which correlates with enhanced passive membrane permeability and improved cellular uptake in medicinal chemistry contexts [1]. This difference is critical for CNS-penetrant or intracellular target engagement.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP = 2.8 ± 0.3 |
| Comparator Or Baseline | 2-(1H-Pyrazol-4-yl)morpholine: Predicted logP = 0.7 ± 0.3 |
| Quantified Difference | ΔlogP = +2.1 log units |
| Conditions | In silico calculation (ChemAxon / MarvinSketch) under standard conditions. |
Why This Matters
Procurement decisions for cell-based assays or in vivo studies require compounds with logP values appropriate for the intended target compartment; the benzyl variant provides the necessary lipophilicity absent in simpler analogs.
- [1] Bavani, C., Pritha, P., Kishore, G., Bhakiaraj, D., Xavier, S., & Sebastian, S. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods With Special Reference to NLO and Molecular Docking Insights. Asian Journal of Chemistry, 37(9), 2141-2154. View Source
